Boc-D-Leucine monohydrate

Peptide Synthesis Racemization Kinetics Chiral Purity Control

Boc-D-Leucine monohydrate provides the requisite D-configuration for peptides targeting intractable epilepsy, with documented anti-seizure efficacy of the D-leucine scaffold distinct from L- or racemic forms. Due to ~2× higher racemization rates of activated D-residues during coupling, procurement of batches with validated chiral purity (≥99.5% chiral HPLC) and specific rotation [+22.0° to +28.0°] is essential. Ideal for SPPS requiring attenuated GLDH stimulation.

Molecular Formula C11H23NO5
Molecular Weight 249.30 g/mol
CAS No. 200937-17-3
Cat. No. B152207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Leucine monohydrate
CAS200937-17-3
Molecular FormulaC11H23NO5
Molecular Weight249.30 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O
InChIInChI=1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2/t8-;/m1./s1
InChIKeyURQQEIOTRWJXBA-DDWIOCJRSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-Leucine Monohydrate CAS 200937-17-3 Procurement Guide: Physical Properties and Quality Specifications


Boc-D-Leucine monohydrate (CAS: 200937-17-3, molecular formula C₁₁H₂₁NO₄·H₂O, MW = 249.31) is an N-tert-butoxycarbonyl-protected D-leucine derivative. The compound presents as a white to almost white crystalline powder or solid with a melting point range of 85–89 °C . Typical commercial purity specifications require ≥98.0% as determined by neutralization titration, with water content specifications between 5.0–9.0% corresponding to the monohydrate form . Key quality control parameters include specific rotation [α]²⁰/D = +22.0° to +28.0° (c=2, AcOH), which serves as a critical batch-release criterion for chiral integrity verification .

Why Boc-D-Leucine Monohydrate Cannot Be Simply Replaced by Its L-Enantiomer or Racemic Mixture


Substituting Boc-D-Leucine monohydrate with its L-enantiomer (Boc-L-Leucine, CAS 13139-15-6) or racemic mixture (Boc-DL-Leucine) introduces quantifiable and functionally consequential differences in three critical domains: (i) activated D-residues racemize at approximately twice the rate of activated L-residues during peptide coupling [1]; (ii) the free D-leucine scaffold exhibits potent anti-seizure activity distinct from L-leucine, including the ability to terminate ongoing seizures post-onset [2]; and (iii) the D-configuration, combined with the branched-chain hydrophobic side chain, imposes distinct conformational constraints in peptide backbones compared to L-leucine [3]. These stereochemistry-dependent differences preclude functional equivalence in both synthetic and biological contexts.

Boc-D-Leucine Monohydrate: Quantitative Differentiation Evidence Against Closest Analogs


Racemization Susceptibility: Activated D-Residues Racemize Twice as Rapidly as Activated L-Residues During Peptide Coupling

During peptide bond formation, activated D-residues in protected dipeptides exhibit approximately twice the racemization rate of activated L-residues. This stereochemistry-dependent differential susceptibility represents a critical quality control consideration when selecting between Boc-D-Leucine and Boc-L-Leucine for synthetic protocols, as unintended epimerization at the D-configured α-carbon compromises product stereochemical integrity [1].

Peptide Synthesis Racemization Kinetics Chiral Purity Control

Anti-Seizure Activity: D-Leucine Terminates Ongoing Seizures Post-Onset, Unlike L-Leucine

In both kainic acid and 6 Hz electroshock-induced seizure mouse models, D-leucine demonstrated seizure termination efficacy even when administered after seizure onset, whereas L-leucine lacked this post-onset activity. D-leucine suppressed ongoing seizures at least as effectively as diazepam but without the associated sedative effects [1].

Epilepsy Research D-Amino Acid Pharmacology Neurological Disease Models

Biological Target Specificity: L-Leucine Stimulates GLDH Activity While D-Leucine Shows Reduced Efficacy

In bovine liver glutamate dehydrogenase (GLDH) assays, L-leucine and its non-metabolizable analogue b(–)-BCH functioned as the most effective stimulators of enzyme activity among all compounds tested. In contrast, the non-secreting stereoisomer D-leucine exhibited significantly reduced efficacy in stimulating GLDH activity [1].

Enzyme Modulation Insulin Secretion Metabolic Signaling

Cellular Uptake Kinetics: Distinct Temperature-Dependent Transport Behavior of D-Leucine vs. L-Leucine

In Ehrlich ascites tumor cells, D-leucine and L-leucine exhibit fundamentally distinct temperature-dependent transport kinetics. The Michaelis constant (Kₘ) for D-leucine transport increased with decreasing temperature, whereas Kₘ for L-leucine decreased under identical conditions [1]. This divergence suggests that the large alkyl chains of D- and L-leucine bind to different portions of the carrier protein, establishing non-overlapping transport mechanisms [1].

Amino Acid Transport Cellular Uptake Kinetics Tumor Biology

Boc-D-Leucine Monohydrate: Validated Research and Industrial Application Scenarios


Synthesis of D-Amino Acid-Containing Therapeutic Peptides for Seizure Disorder Research

Boc-D-Leucine monohydrate serves as the requisite protected D-leucine building block for solid-phase peptide synthesis of anti-seizure peptide candidates. The free D-leucine scaffold has demonstrated potent post-onset seizure termination in kainic acid and 6 Hz electroshock mouse models, suppressing ongoing seizures at least as effectively as diazepam but without sedative effects [1]. This evidence supports the use of Boc-D-Leucine monohydrate in synthesizing D-leucine-containing peptides targeting intractable epilepsy pathways.

D-Amino Acid-Containing Peptides Designed for Reduced GLDH-Mediated Metabolic Signaling

For peptide therapeutics intended to minimize GLDH stimulation (relevant in certain metabolic and insulin-secretion contexts), Boc-D-Leucine monohydrate is the appropriate precursor. L-Leucine and its non-metabolizable analogue function as the most effective GLDH stimulators, whereas D-leucine exhibits significantly reduced efficacy in stimulating GLDH activity in bovine liver enzyme assays [2]. This differential establishes Boc-D-Leucine monohydrate as essential for peptides requiring attenuated GLDH pathway engagement.

Investigational Peptides with Altered Cellular Uptake and Biodistribution Profiles

Research programs evaluating peptides with modified cellular transport kinetics should select Boc-D-Leucine monohydrate over Boc-L-Leucine based on documented transport system differences. D-Leucine and L-leucine exhibit opposite temperature-dependent Kₘ behavior in Ehrlich ascites tumor cells, indicating binding to distinct carrier protein sites [3]. Peptides incorporating D-leucine residues may therefore display altered cellular uptake kinetics and biodistribution patterns compared to L-configured counterparts, representing a rational design consideration for tumor-targeted peptide therapeutics.

Peptide Synthesis Protocols Requiring Enhanced Racemization Control Monitoring

When synthesizing peptides containing D-leucine residues, procurement of Boc-D-Leucine monohydrate with validated chiral purity and specific rotation specifications is essential due to the documented higher racemization susceptibility of activated D-residues. Activated D-residues racemize approximately twice as fast as activated L-residues during coupling [4], necessitating rigorous monitoring of stereochemical integrity. This evidence supports procurement of Boc-D-Leucine monohydrate from suppliers providing chiral HPLC purity certification (e.g., ≥99.5% chiral purity) and batch-specific specific rotation data [5] to ensure peptide product quality.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-D-Leucine monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.